molecular formula C8H5FO3 B1439391 5-Fluoro-2-formylbenzoic acid CAS No. 920481-01-2

5-Fluoro-2-formylbenzoic acid

Cat. No.: B1439391
CAS No.: 920481-01-2
M. Wt: 168.12 g/mol
InChI Key: ZRTCSMCEKXQYMJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-formylbenzoic acid is an organic compound with the molecular formula C8H5FO3. It is characterized by the presence of a fluorine atom at the 5-position and a formyl group at the 2-position on the benzoic acid ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluoro-2-formylbenzoic acid can be synthesized through several methods. One common approach involves the fluorination of 2-formylbenzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, to ensure selective fluorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as flow chemistry to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Fluoro-2-formylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.

    Industry: It serves as a building block in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 2-Fluoro-5-formylbenzonitrile
  • 2-Fluoro-5-formylphenylboronic acid
  • Methyl-2-Fluoro-5-formylbenzoate
  • 4-Fluorobenzaldehyde

Comparison: 5-Fluoro-2-formylbenzoic acid is unique due to the specific positioning of the fluorine and formyl groups on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-fluoro-2-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTCSMCEKXQYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669531
Record name 5-Fluoro-2-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920481-01-2
Record name 5-Fluoro-2-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-formylbenzoic acid
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Synthesis routes and methods

Procedure details

A mixture of 5-fluoro-2-(hydroxymethyl)benzoic acid (0.518 g, 3.04 mmol) and manganese(IV) oxide (3.71 g, 42.6 mmol) in tetrahydrofuran (25 mL) was stirred at room temperature for 16 hr. The insoluble material was removed by filtration through CELITE®. The filtrate was concentrated under vacuum to dryness. The residue was dissolved in CH2Cl2 (100 mL) and dried over anhydrous MgSO4. Removal of solvent under vacuum provided the desired product (0.211 g, 1.255 mmol, 41.2% yield) as a white solid.
Quantity
0.518 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.71 g
Type
catalyst
Reaction Step One
Yield
41.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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